molecular formula C10H11NS B8638594 (1-Benzothien-7-ylmethyl)methylamine

(1-Benzothien-7-ylmethyl)methylamine

Cat. No.: B8638594
M. Wt: 177.27 g/mol
InChI Key: DEJYQZSIYUBVLI-UHFFFAOYSA-N
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Description

(1-Benzothien-7-ylmethyl)methylamine is a heterocyclic amine featuring a benzothiophene scaffold substituted at the 7-position with a methylamine group via a methylene bridge. The benzothiophene moiety introduces sulfur-based aromaticity, which distinguishes it from oxygen-containing analogs like benzofurans.

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

1-(1-benzothiophen-7-yl)-N-methylmethanamine

InChI

InChI=1S/C10H11NS/c1-11-7-9-4-2-3-8-5-6-12-10(8)9/h2-6,11H,7H2,1H3

InChI Key

DEJYQZSIYUBVLI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC2=C1SC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Benzylmethylamine (Ph-CH2-NHMe)

  • Structure : Lacks the sulfur atom and fused aromatic system of benzothiophene.
  • Reactivity : Sulfur’s polarizability may enhance nucleophilic substitution or metal coordination compared to purely hydrocarbon-based analogs.

Methylamine (CH3NH2)

  • Electronic Scattering: Methylamine’s electron scattering cross-sections resemble methanol, as shown in distorted wave Born approximation studies . For (1-Benzothien-7-ylmethyl)methylamine, the bulky benzothiophene group may alter scattering profiles due to increased molecular size and electron density heterogeneity.

4-Methoxy-N-(phenylmethylene)benzenamine (Ph-OCH2-N=CH-Ph)

  • Calculated Properties : Boiling point (677.16 K) and critical temperature (929.02 K) were computed via Joback’s method . The benzothiophene analog’s higher molecular weight and sulfur content may elevate these values relative to methoxy-substituted amines.

Benzenamine, 2-(1-methylethyl)

  • Data Source: NIST provides validated physicochemical data for this compound .

Physicochemical Properties

Compound Key Substituent Calculated Tc (K) Boiling Point (K) Stability Considerations
This compound Benzothiophene-CH2- N/A N/A High thermal stability (aromatic)
4-Methoxy-N-(phenylmethylene)benzenamine Methoxy, imine 929.02 677.16 Sensitive to hydrolysis
Benzenamine, 2-(1-methylethyl) Isopropyl N/A NIST data Moderate steric hindrance

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